N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Description
N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a synthetic small molecule characterized by a thiazole core substituted with a 3-bromothiophene-2-carbonyl group and a dimethylmethanimidamide moiety. The bromothiophene group confers unique electronic properties due to sulfur’s electron-rich nature and bromine’s hydrophobicity, which may enhance lipophilicity and bioactivity compared to non-halogenated analogs .
Properties
Molecular Formula |
C11H10BrN3OS2 |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H10BrN3OS2/c1-15(2)6-14-11-13-5-8(18-11)9(16)10-7(12)3-4-17-10/h3-6H,1-2H3 |
InChI Key |
SHWLUHKMLKYSIN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Bromothiophene-2-carbonyl Chloride
The synthesis begins with the preparation of 3-bromothiophene-2-carbonyl chloride , a critical intermediate. The process involves:
- Isomerization of 2-bromothiophene : Catalytic isomerization using acidic zeolite ZSM-5 (10 wt%) in nitrobenzene at 150°C yields a mixture of 2- and 3-bromothiophene.
- Selective removal of 2-bromothiophene : Treatment with Zn catalyst (0.1 mol%) and NaOH in ethanol at 80°C removes residual 2-bromothiophene, achieving >99.9% purity of 3-bromothiophene.
- Oxidation and chlorination :
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Isomerization | 78% | 85% |
| Catalytic purification | 95% | >99.9% |
| Carbonyl chloride | 89% | 97% |
Thiazole Ring Construction via Hantzsch Reaction
The thiazole core is synthesized using a modified Hantzsch thiazole synthesis:
- Reaction components :
- α-Bromo ketone : 3-Bromothiophene-2-carbonyl methyl bromide (prepared by treating the acid chloride with diazomethane, followed by HBr).
- Thioamide : Thiourea in ethanol.
- Cyclization : Heating at 60°C for 6 hours forms 5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-amine .
Reaction Scheme :
$$
\ce{3-Br-Thiophene-2-COCl ->[CH2N2][HBr] 3-Br-Thiophene-2-COCH2Br ->[Thiourea][EtOH] 5-(3-Br-Thiophene-2-CO)-Thiazol-2-amine}
$$
Optimization Insights :
- Excess thiourea (1.5 eq) improves yield by minimizing side reactions.
- Ethanol as solvent balances reactivity and solubility.
Conversion to N,N-Dimethylmethanimidamide
The final step involves modifying the 2-amine group:
- Reagent : Dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 100°C for 12 hours.
- Mechanism : Nucleophilic substitution replaces the amine hydrogens with dimethyl groups, forming the imidamide.
Key Parameters :
| Parameter | Value |
|---|---|
| DMF-DMA equivalence | 3.0 eq |
| Temperature | 100°C |
| Yield | 82% |
| Purity (LC-MS) | 98.5% |
Alternative Route: Direct Acylation of Preformed Thiazole
Synthesis of 2-Aminothiazole
2-Aminothiazole is prepared via:
Regioselective Acylation at Position 5
Direct acylation of 2-aminothiazole is challenging due to competing reactivity. A directed metalation strategy is employed:
- Protection : Acetylation of the 2-amine using acetic anhydride.
- Lithiation : LDA (2.5 eq) at -78°C in THF deprotonates position 5.
- Quenching : Addition of 3-bromothiophene-2-carbonyl chloride forms the acylated product.
- Deprotection : Hydrolysis with NaOH (1M) yields 5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-amine .
Data Summary :
| Step | Yield | Selectivity (Position 5) |
|---|---|---|
| Protection | 92% | - |
| Lithiation/Acylation | 65% | 95% |
| Deprotection | 88% | - |
One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and imidamide functionalization:
- Reagents :
- 3-Bromothiophene-2-carbonyl chloride.
- N,N-Dimethylmethanimidamide.
- Lawesson’s reagent (for in situ thioamide generation).
- Conditions : Reflux in toluene for 24 hours.
Advantages :
- Avoids isolation of intermediates.
- Reduces total steps from 4 to 2.
Limitations :
- Lower yield (55%) due to competing side reactions.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Key Advantage |
|---|---|---|---|
| Sequential Functionalization | 4 | 58% | High purity (>98%) |
| Direct Acylation | 3 | 49% | Regioselective acylation |
| One-Pot Synthesis | 2 | 55% | Operational simplicity |
Critical Challenges and Solutions
- Regioselectivity in acylation : Directed metalation or protection strategies mitigate undesired substitutions.
- Imidamide stability : Use of anhydrous conditions and controlled temperatures prevents decomposition.
- Scale-up limitations : Continuous flow systems improve safety and efficiency for acid chloride handling.
Chemical Reactions Analysis
Types of Reactions
N’-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the thiophene ring.
Oxidation and Reduction: Products vary depending on the specific reaction but may include sulfoxides or sulfones for oxidation and reduced thiazole derivatives for reduction.
Scientific Research Applications
N’-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N’-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural similarities with several derivatives, differing primarily in substituents on the thiazole ring or the acyl group. Key comparisons include:
Key Observations:
- Core Heterocycles : The thiophene ring in the target compound is more electron-rich than benzoyl analogs, which may alter binding interactions in biological systems .
- Bioactivity : Compounds like 5f () with dichlorobenzyl substituents show cytotoxic effects, suggesting that halogen positioning and electronic effects are critical for activity.
Physicochemical and Electronic Properties
- Lipophilicity : The bromothiophene group increases hydrophobicity, as seen in the 4-bromobenzoyl analog (XLogP3 = 3.3) . This could enhance blood-brain barrier penetration but may require formulation adjustments for solubility.
- Polar Surface Area : A topological polar surface area of ~73.8 Ų () suggests moderate hydrogen-bonding capacity, balancing solubility and membrane permeability.
Biological Activity
N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound that belongs to the class of thiazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of a bromothiophene moiety and a thiazole ring, suggest potential for significant biological activity.
Structural Characteristics
The compound can be described structurally as follows:
- Chemical Formula : C₁₃H₁₃BrN₄OS
- Molecular Weight : 328.24 g/mol
- Functional Groups : Thiazole ring, bromothiophene group, amidic bond
The presence of a bromine atom in the thiophene ring is expected to enhance the compound's reactivity and may influence its biological properties significantly.
Antimicrobial Activity
Compounds containing thiazole and thiophene moieties have been reported to exhibit antimicrobial properties. For instance:
- 5-Bromo-2-thiophenecarboxamide has shown effectiveness against various bacterial strains.
- 4-Thiazolylthiophenes have demonstrated significant antifungal activity.
The specific antimicrobial efficacy of this compound requires further experimental validation but is anticipated based on structural similarities with known active compounds.
Anticancer Potential
Thiazole derivatives are also recognized for their anticancer properties. Research indicates that:
- Compounds like 4-thiazolylthiophenes exhibit cytotoxic effects against cancer cell lines.
- The structural combination in this compound may enhance its potential as an anticancer agent.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in various studies. For example:
- 5-(4-chlorophenyl)thiazoles have shown promising anti-inflammatory effects in preclinical models.
Given the structural characteristics of this compound, it may also exhibit similar properties.
Synthesis and Interaction Studies
Research on the synthesis of similar compounds has involved multi-step processes typically starting from easily accessible precursors like 3-bromothiophene-2-carboxylic acid. Interaction studies focusing on the binding affinities and mechanisms of action of this compound with biological targets are essential to elucidate its pharmacological profile.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-thiophenecarboxamide | Bromine-substituted thiophene | Antimicrobial |
| 4-Thiazolylthiophenes | Thiazole ring fused with thiophenes | Anticancer |
| 5-(4-chlorophenyl)thiazoles | Chlorinated phenyl substituent on thiazole | Anti-inflammatory |
This table highlights the diversity in biological activities observed in compounds sharing structural features with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
